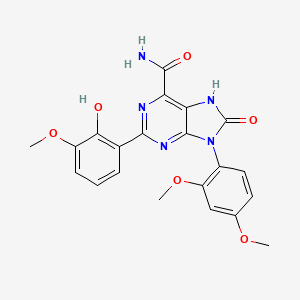

9-(2,4-dimethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-(2,4-dimethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O6/c1-30-10-7-8-12(14(9-10)32-3)26-20-16(24-21(26)29)15(18(22)28)23-19(25-20)11-5-4-6-13(31-2)17(11)27/h4-9,27H,1-3H3,(H2,22,28)(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDGFUVUKVVWQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C(=CC=C4)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(2,4-dimethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (commonly referred to as compound 1) belongs to the purine derivative class, which has garnered significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 368.38 g/mol. The structure features two methoxy groups on the phenyl rings, a hydroxyl group, and a purine core that contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation.

- Antioxidant Properties : It demonstrates significant radical-scavenging activity.

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes relevant in metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that compound 1 exhibits selective cytotoxicity against several cancer cell lines. Notably, it has been tested against A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines.

These values indicate that compound 1 has a lower IC50 compared to standard chemotherapeutics like doxorubicin, which has an IC50 of approximately 0.04 μM against similar cell lines.

Antioxidant Activity

The antioxidant capacity of compound 1 was evaluated using the DPPH radical scavenging assay. The results showed that it effectively scavenged DPPH radicals with an IC50 value comparable to ascorbic acid.

This suggests that the compound could be beneficial in preventing oxidative stress-related diseases.

Enzyme Inhibition Studies

Compound 1 has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. Studies indicate that it binds competitively with a Ki value significantly lower than many known inhibitors.

This competitive inhibition highlights its potential application in cancer therapy by disrupting folate metabolism in rapidly dividing cells.

Case Studies

A recent study conducted by Queener et al. evaluated the biological efficacy of various purine derivatives, including compound 1. The findings revealed:

- Enhanced Cytotoxicity : Compound 1 showed enhanced cytotoxicity in combination therapies with existing chemotherapeutics.

- Mechanism of Action : The mechanism was linked to the induction of apoptosis in cancer cells through the activation of caspase pathways.

Q & A

Q. How can interdisciplinary approaches improve research outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.